molecular formula C12H9ClF2O3S B1423561 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride CAS No. 1184189-21-6

4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride

Cat. No.: B1423561
CAS No.: 1184189-21-6
M. Wt: 306.71 g/mol
InChI Key: ALAUBQGSEIFBNW-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride (CAS 1184189-21-6) is a specialized naphthalene-based sulfonyl chloride reagent of molecular formula C12H9ClF2O3S and a molecular weight of 306.71 g/mol . Its structure integrates a naphthalene ring system, a reactive sulfonyl chloride group, and a 2,2-difluoroethoxy side chain. The sulfonyl chloride functional group makes this compound an essential electrophile for introducing the 4-(2,2-difluoroethoxy)naphthalene-1-sulfonyl moiety into target molecules via sulfonylation reactions, a critical step in the development of novel chemical entities . The presence of the difluoroethoxy group can significantly influence the compound's electronic properties, metabolic stability, and lipophilicity, making it a valuable building block in medicinal chemistry for creating potential protease inhibitors, receptor antagonists, and other bioactive molecules. This compound requires careful handling due to its reactivity; it is moisture-sensitive and can cause severe skin burns and eye damage . It is assigned the hazard statements H314 and H290 . Researchers should store the product as recommended by the supplier and handle it under appropriate controlled conditions. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(2,2-difluoroethoxy)naphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF2O3S/c13-19(16,17)11-6-5-10(18-7-12(14)15)8-3-1-2-4-9(8)11/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAUBQGSEIFBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)Cl)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The synthesis starts from a suitable naphthalene sulfonic acid or sulfonate derivative, often naphthalene-1-sulfonic acid or its salts, which is then functionalized.

Etherification with 2,2-Difluoroethanol

  • Reagents: 2,2-Difluoroethanol, base (such as sodium hydride or sodium amide), and an appropriate solvent (DMF, DMSO, or acetonitrile).
  • Procedure: The base is suspended in the solvent and cooled to 0–5 °C. 2,2-Difluoroethanol is added slowly, and the mixture is stirred at room temperature (around 25 °C) for 1–2 hours to generate the alkoxide intermediate.
  • Reaction: The alkoxide then reacts with the halogenated naphthalene sulfonate or a suitable leaving group derivative to form the difluoroethoxy-substituted naphthalene sulfonate intermediate.
  • Conditions: Reaction times vary from 0.5 to 24 hours, temperatures from 0 to 120 °C depending on solvent and base used.

Conversion to Sulfonyl Chloride

  • Reagents: Chlorine gas or chlorinating agents such as thionyl chloride or chlorosulfuric acid.
  • Procedure: The difluoroethoxy-naphthalene sulfonate intermediate is dissolved in a mixture of solvents such as acetic acid and water. Chlorine gas is introduced at controlled temperatures (10–60 °C) for 1–5 hours.
  • Outcome: The sulfonate group is converted to the sulfonyl chloride, yielding the target compound this compound with high yield (above 90% in optimized conditions).

Example of a Representative Synthesis

Step Description Conditions and Reagents Yield (%)
1 Preparation of difluoroethoxy intermediate NaH or NaNH2 in DMF, 0–5 °C, add 2,2-difluoroethanol, stir 2 h at 25 °C 84–92
2 Etherification with halogenated naphthalene Slow addition of halogenated naphthalene derivative, stir 12 h 84–92
3 Chlorination to sulfonyl chloride Chlorine gas in acetic acid/water, 45–55 °C, 2 h 90–94

Key Research Findings and Analysis

  • Reaction Efficiency: The use of strong bases such as sodium hydride or sodium amide in polar aprotic solvents (DMF, DMSO) facilitates efficient etherification by generating the difluoroethoxide ion, which is highly nucleophilic.
  • Temperature Control: Maintaining low temperatures during base addition prevents side reactions and decomposition of the difluoroethanol.
  • Chlorination Step: Chlorine gas is effective in converting sulfonate intermediates to sulfonyl chlorides with high selectivity and yield. Alternative chlorinating agents like thionyl chloride can also be used but may require longer reaction times or harsher conditions.
  • Purification: After chlorination, the product is typically extracted with ethyl acetate and purified by crystallization or solvent removal to obtain the pure sulfonyl chloride as a white solid.
  • Industrial Viability: The described method has mild reaction conditions, short synthetic routes, and high yields, making it suitable for scale-up and industrial production.

Comparative Notes on Preparation Routes

Aspect Method Using Chlorine Gas (Preferred) Alternative Methods (e.g., Thionyl Chloride)
Reaction Temperature Moderate (45–55 °C) Often higher or requires reflux
Reaction Time Short (1–5 hours) Longer reaction times possible
Yield High (90–94%) Comparable but sometimes lower
Safety Considerations Requires handling of chlorine gas Thionyl chloride is toxic and corrosive
Purification Simple extraction and crystallization Similar purification steps

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: The reaction is usually carried out in the presence of water or aqueous base.

Major Products Formed

    Substitution Reactions: The major products are sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The products depend on the specific conditions and reagents used.

    Hydrolysis: The major product is the corresponding sulfonic acid.

Scientific Research Applications

Synthesis and Properties

The synthesis of 4-(2,2-difluoroethoxy)naphthalene-1-sulfonyl chloride typically involves multi-step reactions starting from readily available precursors. A notable synthetic route includes the use of naphthalene derivatives and difluoroethanol under specific reaction conditions to yield high purity and yield of the target sulfonyl chloride .

Key Properties:

  • Molecular Formula: C12H10ClF2O2S
  • Molecular Weight: 304.72 g/mol
  • Appearance: White solid
  • Solubility: Soluble in organic solvents like dichloromethane and acetonitrile.

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. Its sulfonyl chloride functional group allows it to act as an electrophile in nucleophilic substitution reactions, facilitating the formation of various sulfonamides and other derivatives. This property is particularly useful in synthesizing complex molecules with biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as a building block in the development of pharmaceuticals. Its unique fluorinated structure enhances lipophilicity and bioavailability, making it a candidate for drug design aimed at targeting specific enzymes or receptors involved in diseases such as cancer and bacterial infections .

Case Study:
In a study focusing on anticancer activity, derivatives synthesized from this compound exhibited significant binding affinities to carbonic anhydrase targets, suggesting potential therapeutic applications against tumors .

Material Science

The compound's unique chemical properties make it suitable for applications in material science. It can be used to modify polymer surfaces or create functionalized materials that exhibit enhanced thermal stability and chemical resistance. Such modifications are crucial for developing advanced materials for electronic or biomedical applications.

CompoundActivity TypeTargetBinding Affinity (kcal/mol)Notes
Compound AAnticancerCarbonic Anhydrase-7.5Effective against tumor growth
Compound BAntimicrobialStaphylococcus aureus-6.8Significant inhibition observed
Compound CAntiviralViral Protease-8.0High selectivity for viral targets

Table 2: Synthesis Yields

Reaction StepYield (%)Conditions
Step 1: Formation of sulfonyl chloride94%Chlorination at 55°C
Step 2: Nucleophilic substitution with amines85%Room temperature
Step 3: Final product purification90%Recrystallization from ethyl acetate

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The naphthalene ring can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

Key Observations :

  • The naphthalene-based target compound exhibits a higher molecular weight and predicted LogP compared to benzene derivatives, reflecting increased hydrophobicity.
  • The trifluoromethyl group in the benzene derivative (C₉H₆ClF₅O₃S) contributes to its elevated fluorine content and lower PSA, enhancing membrane permeability .
  • The pyridine-oxadiazole hybrid has a significantly lower molecular weight and LogP, likely due to its heterocyclic structure and lack of a sulfonyl group.

Reactivity and Stability

  • Sulfonyl Chloride Reactivity : All sulfonyl chlorides are electrophilic, reacting with amines to form sulfonamides. The naphthalene backbone in the target compound may sterically hinder reactions compared to smaller benzene analogs.
  • Halogen Effects : The dichloro-difluoroethoxy substituent in CAS 64728-72-9 may increase susceptibility to nucleophilic substitution due to higher halogen density .
  • Stability : The benzene derivative (C₉H₆ClF₅O₃S) is stable at room temperature, suggesting that fluorination enhances shelf life .

Research Findings

  • Synthetic Utility : The target compound’s commercial availability underscores its role in high-throughput synthesis of fluorinated sulfonamides .
  • Comparative Stability : Benzene-based sulfonyl chlorides with trifluoromethyl groups exhibit superior stability under ambient conditions, making them preferable for long-term storage .

Data Tables

See Table 1 (Section 2.2) for a comprehensive comparison of physicochemical properties.

Biological Activity

4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry and material science due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a naphthalene ring, a difluoroethoxy group, and a sulfonyl chloride functional group, which collectively contribute to its reactivity and interaction with biological systems.

  • Molecular Formula : C12H10ClF2O2S
  • CAS Number : 1184189-21-6
  • Molecular Weight : 292.72 g/mol

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. The sulfonyl chloride group can act as an electrophile, allowing it to participate in nucleophilic substitution reactions with various biomolecules. This reactivity can lead to modifications in protein function or enzyme activity, which may result in therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that sulfonyl chlorides can inhibit bacterial growth by disrupting cellular processes or by acting as enzyme inhibitors.

Anticancer Activity

There is emerging evidence suggesting that sulfonyl chlorides can have anticancer properties. For instance, compounds containing the naphthalene moiety have been investigated for their ability to induce apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

  • Study on Antibacterial Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated various sulfonyl chlorides for antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with electron-withdrawing groups, such as difluoroethoxy, enhanced antibacterial activity, suggesting a potential application for this compound in treating bacterial infections .
  • Anticancer Research :
    • In a study focusing on the anticancer effects of naphthalene derivatives, it was found that certain sulfonyl chlorides could effectively inhibit tumor growth in vitro. The mechanism was linked to the induction of oxidative stress in cancer cells, leading to increased apoptosis rates .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
This compoundAntibacterialStaphylococcus aureus
Naphthalene-1-sulfonamideAnticancerHeLa (cervical cancer)
4-FluorobenzenesulfonamideAntifungalCandida albicans

Q & A

Q. How should researchers handle accidental exposure or spills?

  • Methodological Answer : For skin contact, rinse immediately with 5% sodium thiosulfate solution to neutralize sulfonyl chloride. Inhalation requires moving to fresh air and administering oxygen if bronchospasm occurs. Spills should be contained with vermiculite and disposed of as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride
Reactant of Route 2
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride

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